ethyl 5,9-dioxononanoate
Description
Ethyl 5,9-dioxononanoate is an ester derivative of nonanoic acid featuring two ketone groups at positions 5 and 7. The compound’s dual ketone groups likely enhance its polarity, influencing solubility, reactivity, and biological interactions. Such structural motifs are common in bioactive molecules, including fatty acid derivatives and enzyme inhibitors .
Properties
CAS No. |
2624125-26-2 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,9-dioxononanoate typically involves the esterification of 5,9-dioxononanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,9-dioxononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products Formed
Scientific Research Applications
Ethyl 5,9-dioxononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5,9-dioxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects.
Comparison with Similar Compounds
Ethyl 5,9-Dienoate Derivatives
Compounds like (5Z,9Z)-5,9-hexadecadienoic acid ethyl ester () share the 5,9 functionalization but replace ketones with double bonds. Key differences include:
- Reactivity: Double bonds in dienoates participate in electrophilic additions (e.g., hydrogenation, epoxidation), whereas ketones in dioxononanoate undergo nucleophilic additions or reductions.
- Biophysical Properties: Dienoates integrate into lipid bilayers, affecting membrane fluidity and antimicrobial activity . In contrast, the polar ketones in ethyl 5,9-dioxononanoate may disrupt membrane integrity via hydrogen bonding.
Methyl and Ethyl Branched Esters
Ethyl 5,9-dimethyldeca-2,4,8-trienoate () and methyl (E)-2,6,10-trimethyl-5,9-undecadienoate () feature methyl branches and unsaturated bonds. Comparisons include:
- Steric Effects: Branched chains in these esters reduce crystallinity and enhance lipid solubility compared to the linear dioxononanoate.
- Applications: Branched esters are common in flavor/fragrance industries, while dioxononanoate’s ketones may favor pharmaceutical applications (e.g., prodrug design) .
Nitro-Substituted Esters
Ethyl 5,9-dinitro-2,5,9,12-tetraza-1,13-tridecanedioate () highlights nitro groups’ impact:
- Electron-Withdrawing Effects: Nitro groups increase acidity and reactivity, whereas ketones in dioxononanoate offer milder electron-withdrawing properties.
- Stability : Nitroesters are prone to explosive decomposition, limiting their utility compared to ketone-containing esters .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes: this compound may be synthesized via ketonization of dienoate precursors (e.g., ozonolysis of (5Z,9Z)-esters) .
- Antimicrobial Potential: Analogous to (5Z,9Z)-hexadecadienoic acid, the dioxo derivative could disrupt bacterial membranes or inhibit topoisomerases .
- Enzyme Interactions : Ketones may mimic carbonyl groups in enzyme substrates, as seen in hTopI inhibition by 5,9-diene fatty acids .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 5,9-dioxononanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 5,9-dioxononanoic acid with ethanol under acid catalysis. To ensure purity, combine nuclear magnetic resonance (NMR) spectroscopy (1D/2D for structural confirmation, as in ) and reverse-phase liquid chromatography (RP-LC) with UV detection (similar to sialic acid analysis in ). Quantify impurities via calibration curves derived from high-purity standards .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for high sensitivity, paired with RP-LC for separation (as in ). Confirm identity by comparing retention times and fragmentation patterns with synthetic standards. For structural elucidation, employ 1D/2D NMR, ensuring spectral consistency with reference data (e.g., coupling constants and chemical shifts, as in ) .
Advanced Research Questions
Q. How does this compound degrade under physiological conditions, and what are the key degradation products?
- Methodological Answer : Simulate physiological environments (e.g., buffered solutions at pH 7.4 and 37°C) and monitor degradation via time-course HPLC analysis (). Identify products using high-resolution MS and NMR. For reactive intermediates, employ trapping agents (e.g., nitroso derivatives) to stabilize transient species. Compare degradation pathways to structurally related esters, such as cyclododeca-1,5,9-triene derivatives (), to infer reactivity patterns .
Q. What experimental designs can minimize bias when studying this compound’s biological interactions?
- Methodological Answer : Adopt randomized controlled trials (RCTs) with blinded sample processing. Use the DMB assay (as in ) for quantitative analysis, ensuring inter- and intra-assay variability <10%. Address confounding variables (e.g., matrix effects in plasma) via spike-and-recovery experiments. For causal inference, apply longitudinal designs with pre/post-intervention measurements, as suggested in studies on Neu5,9Ac2 biomarkers ( ) .
Q. How can contradictory data on this compound’s stability be resolved?
- Methodological Answer : Perform meta-analyses of existing studies, stratifying by experimental conditions (e.g., temperature, solvent systems). Use multivariate regression to identify key stability influencers (e.g., pH, light exposure). Validate hypotheses through accelerated stability testing (ICH Q1A guidelines) and orthogonal analytical methods (e.g., NMR vs. LC-MS). Reference methodologies from biomarker research ( ) and CVD cohort studies ( ) to address bias .
Q. What role does this compound play in glycoconjugate modification, and how can this be mechanistically validated?
- Methodological Answer : Investigate enzymatic or non-enzymatic incorporation into glycans using in vitro assays with purified glycosyltransferases. Monitor reaction progress via fluorescent labeling or isotopic tracing (e.g., ¹³C-glucose). For mechanistic validation, employ site-directed mutagenesis of candidate enzymes and compare activity to wild-type controls, as demonstrated in studies on Neu5,9Ac2 synthesis () .
Methodological Considerations
- Data Integration : Use federated search tools ( ) to aggregate heterogeneous data (e.g., spectral libraries, toxicity databases).
- Ethical Compliance : Follow protocols for human/animal studies outlined in , including ethics committee approvals and informed consent.
- Statistical Rigor : Apply t-tests or ANOVA for comparative analyses ( ) and report uncertainty via error bars or confidence intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
